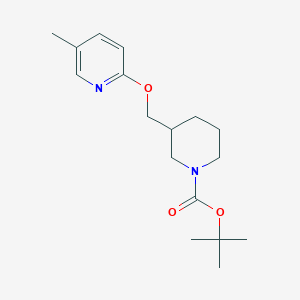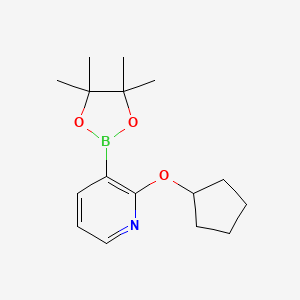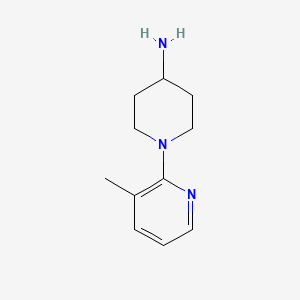
Vinyl trichloroacetate
Vue d'ensemble
Description
Vinyl trichloroacetate is a highly reactive vinyl ester monomer that contains three chlorine atoms and a carbonyl group . It has a molecular formula of C4H3Cl3O2 and a molar mass of 189.42 g/mol . The density of Vinyl trichloroacetate is 1.3 g/cm3, and it has a boiling point of 60°C at 1mm and a flash point greater than 80°C .
Molecular Structure Analysis
Vinyl trichloroacetate contains a total of 11 bonds; 8 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, and 1 aliphatic ester .Chemical Reactions Analysis
The radical copolymerization of allyl chloroacetates with vinyl acetate has been studied in the feed range from 10 to 90mol% allyl chloroacetates . The reactivity ratios for various allyl acetate derivatives bearing chlorine atom(s) were determined, and it was found that the introduction of chlorine on the acetoxy group of allyl acetate could retard the abstraction of the allylic hydrogen .Physical And Chemical Properties Analysis
Vinyl trichloroacetate has a molecular formula of C4H3Cl3O2 and a molar mass of 189.42 g/mol . It has a density of 1.3 g/cm3, a boiling point of 60°C at 1mm, and a flash point greater than 80°C .Applications De Recherche Scientifique
Synthesis Applications
Vinyl trichloroacetate plays a significant role in the synthesis of various compounds. For instance, Wang et al. (2000) developed a practical approach for converting aldehydes to vinyl dichlorides, involving trichlorocarbinol formation from aldehydes using trichloroacetic acid and sodium trichloroacetate, followed by protection and elimination reactions (Wang et al., 2000). Additionally, Hojo et al. (1976) explored the acylation of vinyl ethers and N-vinyl amides with trifluoroacetic (or trichloroacetic) anhydride, resulting in β-trifluoro- or trichloroacetylated compounds (Hojo et al., 1976).
Polymerization and Copolymerization
Vinyl trichloroacetate is involved in polymerization processes. Xia et al. (1999) described the polymerization of vinyl acetate using CCl4 as an initiator in the presence of iron complexes, leading to a wide range of molecular weights (Xia et al., 1999). Moreover, Shigetomi et al. (1992) studied the radical copolymerization of allyl chloroacetates with vinyl acetate, observing changes in copolymerization rates and molecular weights due to chlorine abstraction by a growing chain (Shigetomi et al., 1992).
Degradation and Environmental Applications
Vinyl trichloroacetate has been explored in environmental applications. For example, He et al. (2003) discovered a strictly anaerobic bacterium capable of destroying dichloroethenes and vinyl chloride as part of its energy metabolism, with implications for cleaning contaminated environments (He et al., 2003). Grassie et al. (1970) investigated the thermal degradation of vinyl chloride-vinyl acetate copolymers in solution, examining the yields of acetic and hydrochloric acids and the development of conjugation along the polymer chain (Grassie et al., 1970).
Biomedical Applications
In the biomedical field, Delplace and Nicolas (2015) discussed the potential of degradable vinyl polymers, such as those incorporating vinyl trichloroacetate, for various applications ranging from nanomedicine to microelectronics (Delplace & Nicolas, 2015).
Safety and Hazards
Propriétés
IUPAC Name |
ethenyl 2,2,2-trichloroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Cl3O2/c1-2-9-3(8)4(5,6)7/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDSFLVZBTRAEEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=COC(=O)C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Cl3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50623329 | |
| Record name | Ethenyl trichloroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50623329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Vinyl trichloroacetate | |
CAS RN |
7062-87-5 | |
| Record name | Ethenyl trichloroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50623329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[4-Amino-1-(1-Methylethyl)-1h-Pyrazolo[3,4-D]pyrimidin-3-Yl]phenol](/img/structure/B1613194.png)










![N-methyl-1-[1-(6-methylpyrazin-2-yl)piperidin-3-yl]methanamine](/img/structure/B1613209.png)